2-((5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
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Description
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups, such as a methoxyphenyl group, an oxadiazol group, a thio group, a phenylpiperazin group, and an ethanone group. These groups contribute to the overall properties and reactivity of the compound.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, compounds with similar structures have been involved in various chemical reactions. For example, S-benzylated or S-alkylated-coumarins were synthesized by reacting 7-((5-mercapto-1,3,4-oxadiazol-2-yl)methoxy)-4,5-dimethyl-2H-chromen-2-one with various alkyl and benzyl halides .Scientific Research Applications
Anticonvulsant Activity
Compounds similar to 2-((5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone have been studied for their anticonvulsant activities. Research demonstrates that certain semicarbazone-based 1,3,4-oxadiazoles show potential in treating seizures. The compounds' effectiveness was evaluated using various models, such as the maximal electroshock seizure (MES) model, and some displayed significant anticonvulsant properties (Rajak et al., 2010).
Anti-inflammatory Activity
Studies on 1,3,4-oxadiazole derivatives, including methoxyphenyl variants, have indicated their potential anti-inflammatory effects. These compounds were synthesized and tested for their ability to reduce inflammation, showing promising results (Labanauskas et al., 2004).
Antimicrobial Activity
The antimicrobial potential of similar compounds has been a focus of research. For instance, novel Schiff bases using related structures have demonstrated effective antimicrobial properties in vitro, indicating their potential use in combating various microbial infections (Puthran et al., 2019).
Tuberculostatic Activity
Some 1,3,4-oxadiazole derivatives have been evaluated for their activity against tuberculosis. Research into these compounds has revealed their potential as tuberculostatic agents, which could be significant in the treatment of this infectious disease (Foks et al., 2004).
Antimicrobial and Antioxidant Properties
A series of related compounds have shown both antimicrobial and antioxidant activities. These properties make them potential candidates for treating infections and oxidative stress-related conditions (Malhotra et al., 2013).
Corrosion Inhibition
Research on oxadiazole derivatives has extended to their application in corrosion inhibition. Specifically, their effectiveness in protecting metals like mild steel in acidic environments has been investigated, demonstrating their potential use in industrial applications (Ammal et al., 2018).
Properties
IUPAC Name |
2-[[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-27-18-9-5-6-16(14-18)20-22-23-21(28-20)29-15-19(26)25-12-10-24(11-13-25)17-7-3-2-4-8-17/h2-9,14H,10-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDMOMSXZZYKNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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